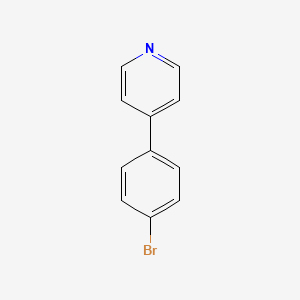

4-(4-Bromophenyl)pyridine

Description

The exact mass of the compound 4-(4-Bromophenyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(4-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJBDJGUNDKZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312251 | |

| Record name | 4-(4-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39795-60-3 | |

| Record name | 4-(4-Bromophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39795-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-(4-Bromophenyl)pyridine

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)pyridine

In the landscape of modern medicinal chemistry and materials science, 4-(4-Bromophenyl)pyridine (CAS: 39795-60-3) emerges as a pivotal heterocyclic building block.[1] Its structural motif, featuring a pyridine ring linked to a bromophenyl group, provides a versatile scaffold for the synthesis of complex molecules. This intermediate is instrumental in the development of novel Active Pharmaceutical Ingredients (APIs), particularly in the creation of P-glycoprotein (P-gp) inhibitors, which are crucial for overcoming multidrug resistance in cancer therapy.[2] Furthermore, its utility extends to the synthesis of drugs targeting a variety of conditions, including central nervous system (CNS) disorders.[3]

For researchers and drug development professionals, a deep understanding of its synthesis is not merely an academic exercise but a practical necessity for efficient and scalable production. This guide provides a comprehensive exploration of the predominant synthesis protocol, the Suzuki-Miyaura coupling, delving into the mechanistic rationale behind the procedure and offering detailed, actionable protocols for its successful execution.

The Suzuki-Miyaura Coupling: A Preferred Pathway

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely used method for synthesizing 4-(4-Bromophenyl)pyridine and other biaryl compounds.[4] Its popularity stems from its high tolerance for a wide range of functional groups, relatively mild reaction conditions, and the commercial availability and stability of its key reagents, boronic acids.[5]

Mechanistic Underpinnings: The "Why" Behind the Reaction

A thorough grasp of the Suzuki catalytic cycle is essential for troubleshooting and optimizing the synthesis. The reaction proceeds through three fundamental steps, which continuously regenerate the active palladium(0) catalyst.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (in this case, a brominated pyridine or a bromo-benzene derivative). This step forms a new Pd(II) complex.[5]

-

Transmetalation: A base is required to activate the organoboron compound (the boronic acid). The base forms a boronate complex, which then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[5][6]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected from the coordination sphere, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing the cycle to begin anew.[5]

Core Protocol: Synthesis via Suzuki-Miyaura Coupling

This section provides a detailed, field-proven protocol for the synthesis of 4-(4-Bromophenyl)pyridine. The causality behind reagent and condition selection is explained to ensure both reproducibility and a foundational understanding.

Reagent Selection and Rationale

The success of the Suzuki coupling hinges on the judicious selection of reactants, catalyst, base, and solvent.

-

Coupling Partners: The synthesis can be approached in two ways:

-

Route A: 4-Bromopyridine reacting with 4-bromophenylboronic acid.

-

Route B: 4-Pyridylboronic acid reacting with 1,4-dibromobenzene. Route A is often preferred due to the typically lower cost and higher stability of 4-bromopyridine hydrochloride compared to 4-pyridylboronic acid. The reactivity of the aryl halide is critical, following the general trend: I > OTf > Br >> Cl.[4] While aryl bromides offer a good balance of reactivity and stability, iodides can be used for faster reactions, and chlorides may require more active catalysts.[4]

-

-

Catalyst System: A palladium catalyst is the engine of the reaction.

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a common, reliable choice that can be used directly as it is already in the active Pd(0) state.[6][7]

-

Pd(OAc)₂ with a Phosphine Ligand (e.g., SPhos, PPh₃): Using a Pd(II) precursor like palladium acetate requires an in situ reduction to Pd(0), which is often facilitated by the phosphine ligand. This approach allows for greater modularity in tuning the catalyst's activity and stability.

-

-

Base: The base is non-negotiable for the transmetalation step.

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄): These are effective inorganic bases. K₃PO₄ is often used in more challenging couplings as it can accelerate the reaction.[6] Aqueous solutions of these bases are frequently used, creating a biphasic reaction system.

-

-

Solvent: The solvent must solubilize the reactants and facilitate the reaction.

Data Presentation: Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Reactant 1 | 4-Bromopyridine HCl (1.0 eq) | Stable and commercially available starting material.[3] |

| Reactant 2 | 4-Bromophenylboronic acid (1.1-1.5 eq) | A slight excess ensures complete consumption of the pyridine starting material. |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Effective catalyst loading for achieving high yield without excessive cost.[6] |

| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | Ensures the boronic acid is activated for efficient transmetalation.[6] |

| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common biphasic system that dissolves both organic and inorganic reagents. |

| Temperature | 80-100 °C (Reflux) | Provides the necessary thermal energy to drive the catalytic cycle efficiently.[6][7] |

| Time | 12-24 hours | Typical duration to ensure the reaction proceeds to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Protects the Pd(0) catalyst from oxidation, which would deactivate it.[6] |

Step-by-Step Experimental Protocol

This protocol outlines a representative synthesis on a laboratory scale.

Materials:

-

4-Bromopyridine hydrochloride

-

4-Bromophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add 1,4-dioxane and water (4:1 ratio) via syringe. The mixture should be stirred to ensure good mixing.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (3 mol%) to the flask under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to 90 °C and allow it to stir vigorously for 18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

Purification and Characterization

The crude product is typically a solid that requires purification to meet the standards for drug development.

Purification Protocol (Recrystallization): Recrystallization is a highly effective method for purifying the solid product.[9]

-

Solvent Selection: Choose a solvent system where the product is highly soluble at high temperatures but sparingly soluble at room temperature. Ethanol, or a mixed solvent system like ethyl acetate/hexane, is often suitable.[9]

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[9]

Characterization:

-

¹H NMR: Confirm the structure by checking for the characteristic aromatic proton signals of both the pyridine and bromophenyl rings.

-

¹³C NMR: Verify the number of unique carbon environments, which should match the product's structure.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₁H₈BrN, MW: 234.09 g/mol ).[1]

Alternative Synthetic Strategies

While the Suzuki coupling is dominant, awareness of other methods provides a more comprehensive expertise.

| Method | Description | Advantages | Disadvantages |

| Stille Coupling | Pd-catalyzed coupling of an organostannane (organotin) with an organohalide. | Tolerant of many functional groups. | Toxicity and difficulty in removing tin byproducts.[3] |

| Kröhnke Pyridine Synthesis | A classical method involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[10][11] | Good for constructing the pyridine ring itself with desired substituents. | Multi-step process, may have lower overall yields compared to cross-coupling.[10] |

| Direct C-H Arylation | A modern approach that couples an aryl halide directly with a C-H bond of the pyridine ring, avoiding pre-functionalization.[12] | More atom-economical, reduces synthetic steps. | Often requires specific directing groups and can suffer from regioselectivity issues. |

Conclusion

The synthesis of 4-(4-Bromophenyl)pyridine is most effectively and reliably achieved through the Suzuki-Miyaura cross-coupling reaction. This guide has detailed not only the practical steps for its execution but also the underlying mechanistic principles that govern the reaction's success. For professionals in drug discovery and development, mastering this protocol provides a direct and scalable route to a critical chemical intermediate. By understanding the causality behind each step—from catalyst choice to purification strategy—researchers can confidently produce high-purity material essential for advancing pharmaceutical R&D.

References

-

Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and Nature of the Mysterious Green By-product. Zeitschrift für Naturforschung B. Available at: [Link]

-

Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. University of Nottingham. Available at: [Link]

-

Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and Nature of the. De Gruyter. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and Nature of the Mysterious Green By-product. ResearchGate. Available at: [Link]

-

The Role of 3-(4-Bromophenyl)pyridine in Pharmaceutical R&D. Medium. Available at: [Link]

-

(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

-

Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. ResearchGate. Available at: [Link]

-

The Suzuki Reaction. Columbia University. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline. ResearchGate. Available at: [Link]

-

The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. PubMed. Available at: [Link]

-

4-(4-BROMOPHENYL)PYRIDINE, 98% Purity, C11H8BrN, 10 grams. CP Lab Safety. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Bromophenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)pyridine, a key building block in medicinal chemistry and materials science. The document delves into its chemical identity, including its IUPAC name and CAS number, and presents detailed synthetic methodologies with a focus on the Suzuki-Miyaura cross-coupling reaction. The guide further explores the physicochemical properties, safety and handling protocols, and significant applications of 4-(4-bromophenyl)pyridine in drug discovery, particularly in the development of enzyme inhibitors. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights.

Chemical Identity and Properties

4-(4-Bromophenyl)pyridine is a biaryl compound consisting of a pyridine ring substituted with a bromophenyl group at the 4-position. This structure imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.

The authoritative chemical identifiers and key physicochemical properties of 4-(4-bromophenyl)pyridine are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-bromophenyl)pyridine | [1][2] |

| CAS Number | 39795-60-3 | [1][2][3] |

| Molecular Formula | C₁₁H₈BrN | [2][3] |

| Molecular Weight | 234.09 g/mol | [2][3] |

| Physical Form | Crystalline Powder/Solid | [3][4] |

| Melting Point | 131°C | [3] |

| Purity | ≥98.0% (Gas Chromatography) | [3] |

| InChI Key | GYJBDJGUNDKZKO-UHFFFAOYSA-N | [2][3] |

Synthesis of 4-(4-Bromophenyl)pyridine

The synthesis of 4-(4-bromophenyl)pyridine is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a widely employed and efficient method for forming the crucial carbon-carbon bond between the pyridine and phenyl rings.[3][5]

Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[5][6] For the synthesis of 4-(4-bromophenyl)pyridine, this typically involves the reaction of a 4-substituted pyridine (e.g., 4-chloropyridine or 4-bromopyridine) with 4-bromophenylboronic acid. The catalytic cycle, a cornerstone of this reaction's efficiency, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

The following is a generalized, yet detailed, experimental protocol for the synthesis of 4-(4-bromophenyl)pyridine via a Suzuki-Miyaura coupling reaction. It is crucial to note that optimization of reaction conditions may be necessary depending on the specific substrates and scale of the reaction. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

4-Chloropyridine (or 4-bromopyridine)

-

4-Bromophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene/water mixture, 1,4-Dioxane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine (1.0 equivalent), 4-bromophenylboronic acid (1.2 equivalents), and the chosen base (2.0 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of toluene and water). Subsequently, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(4-bromophenyl)pyridine as a crystalline solid.[3]

Caption: Experimental workflow for the synthesis of 4-(4-bromophenyl)pyridine.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-(4-bromophenyl)pyridine, namely the basic pyridine nitrogen and the reactive bromo-substituent, make it a versatile scaffold in medicinal chemistry.

Aromatase Inhibition for Cancer Therapy

4-(4-Bromophenyl)pyridine has been investigated as a potential dual binding site aromatase inhibitor for the treatment of hormone-dependent breast cancer.[3] Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a validated therapeutic strategy. Studies have indicated that 4-(4-bromophenyl)pyridine exhibits selectivity for CYP19A1, which is a crucial attribute for minimizing off-target effects often associated with existing therapies.[3]

Building Block for Kinase Inhibitors

The 4-(4-bromophenyl)pyridine moiety serves as a foundational structure for the synthesis of more complex molecules, including potent kinase inhibitors. The bromine atom acts as a convenient synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). Derivatives of this compound have shown promise in targeting various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases such as cancer.[7]

Antiviral Research

Pyridine derivatives have demonstrated potential in inhibiting viral replication.[3] The structural framework of 4-(4-bromophenyl)pyridine makes it a candidate for further development in the search for novel antiviral agents. The ability to modify the structure at the bromine position allows for the synthesis of a library of compounds to be screened for antiviral activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(4-bromophenyl)pyridine.

GHS Hazard Information:

Precautionary Statements:

-

Prevention:

-

Response:

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[4][8]

Conclusion

4-(4-Bromophenyl)pyridine is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical identity, accessible synthetic routes, and versatile reactivity make it an invaluable tool in the synthesis of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in medicinal chemistry. As research in these areas continues to evolve, the importance of 4-(4-bromophenyl)pyridine as a key chemical intermediate is expected to grow.

References

-

PubChem. (n.d.). 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283. Retrieved from [Link]

-

Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

ResearchGate. (n.d.). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the. Retrieved from [Link]

-

LinkedIn. (2025, October 24). The Role of 3-(4-Bromophenyl)pyridine in Pharmaceutical R&D. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

PubChem. (n.d.). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

G-Biosciences. (2017, May 11). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Bromophenyl)pyridine | 39795-60-3 | Benchchem [benchchem.com]

- 4. 4-(4-Bromophenyl)pyridine | 39795-60-3 [sigmaaldrich.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Physical Properties of 4-(4-Bromophenyl)pyridine

Introduction: The Strategic Importance of 4-(4-Bromophenyl)pyridine in Modern Chemistry

4-(4-Bromophenyl)pyridine is a heteroaryl-aryl compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine ring substituted at the 4-position with a 4-bromophenyl group, offers a versatile platform for the construction of complex molecules with significant biological activities.[1] The pyridine moiety provides a basic nitrogen center, capable of engaging in hydrogen bonding and coordinating with metal ions, while the bromophenyl group serves as a highly functional handle for a myriad of cross-coupling reactions.[1] This duality of function makes 4-(4-Bromophenyl)pyridine a compound of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its core physical properties, offering field-proven insights and detailed experimental methodologies for its characterization.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of 4-(4-Bromophenyl)pyridine is paramount for its effective utilization in research and development. These properties dictate its behavior in various chemical transformations and its suitability for specific applications.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈BrN | [1][2] |

| Molecular Weight | 234.09 g/mol | [1][2] |

| Appearance | Crystalline Powder / Solid | [1] |

| Melting Point | 131°C | [1] |

| Purity | ≥98.0% (Gas Chromatography) | [1] |

| CAS Number | 39795-60-3 | [1][2] |

Structural Elucidation and Spectroscopic Data

The precise structural characterization of 4-(4-Bromophenyl)pyridine is crucial for confirming its identity and purity. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of 4-(4-Bromophenyl)pyridine. The chemical shifts and coupling constants of the protons and carbons provide unambiguous evidence of the connectivity of the pyridine and bromophenyl rings.

¹H NMR (400 MHz, CDCl₃):

-

δ = 8.62 (2H, d, J = 6.0 Hz)

-

δ = 7.44 (2H, d, J = 8.5 Hz)

-

δ = 7.41 (2H, d, J = 6.0 Hz)[3]

¹³C NMR (101 MHz, CDCl₃):

-

δ = 149.6 (2C)

-

δ = 133.3 (2C)

-

δ = 131.9 (2C)

-

δ = 131.4 (1C, CQ)

-

δ = 125.6 (2C)

-

δ = 123.7 (1C, CBr)

-

δ = 121.0 (1C, CQ)[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 4-(4-Bromophenyl)pyridine and can provide insights into its fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

IR (νₘₐₓ/cm⁻¹): 3031, 2218, 1594, 1579, 1539, 1492, 1407, 1218, 1012, 990[3]

Experimental Protocols for Characterization

The following protocols outline standard methodologies for the synthesis and characterization of 4-(4-Bromophenyl)pyridine, ensuring scientific integrity and reproducibility.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds, including 4-(4-Bromophenyl)pyridine.[1]

Workflow for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for the synthesis of 4-(4-Bromophenyl)pyridine.

Step-by-Step Methodology:

-

To a solution of 4-chloropyridine (1.0 equivalent) in a toluene/water mixture, add 4-bromophenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (1 mol%), and potassium carbonate (2 equivalents).[1]

-

Reflux the mixture under a nitrogen atmosphere for 18 hours.[1]

-

After cooling to room temperature, perform an aqueous workup.

-

Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield 4-(4-Bromophenyl)pyridine.[1]

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a reliable method for determining the purity of 4-(4-Bromophenyl)pyridine.

Logical Workflow for GC Purity Analysis

Caption: Workflow for determining the purity of 4-(4-Bromophenyl)pyridine by GC.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-(4-Bromophenyl)pyridine.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store under an inert atmosphere at room temperature.[4]

Conclusion: A Versatile Reagent for Advancing Chemical Synthesis

4-(4-Bromophenyl)pyridine stands out as a highly valuable and versatile intermediate in the fields of medicinal chemistry and materials science. Its well-defined physical properties, coupled with its reactivity, make it an indispensable tool for the synthesis of novel compounds with diverse applications. This guide has provided a comprehensive overview of its key physical characteristics and the experimental methodologies for its synthesis and characterization, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem. Available at: [Link]

-

Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Available at: [Link]

-

Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the. Available at: [Link]

-

The Role of 3-(4-Bromophenyl)pyridine in Pharmaceutical R&D. Available at: [Link]

-

Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines | Request PDF - ResearchGate. Available at: [Link]

-

Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. - ResearchGate. Available at: [Link]

-

3-(4-BROMOPHENYL)PYRIDINE - CAS - ChemBK. Available at: [Link]

-

Figure S17. 1 H-NMR for N-(4-bromophenyl)pyridin-4-amine. - ResearchGate. Available at: [Link]

-

Cucurbit[5]uril Confinement-Based Secondary Coassembly for High-Efficiency Phosphorescence Energy Transfer Behavior | JACS Au - ACS Publications. Available at: [Link]

Sources

4-(4-Bromophenyl)pyridine melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 4-(4-Bromophenyl)pyridine, a heteroaryl-aryl compound of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings that govern these fundamental physical properties, present detailed, field-proven experimental protocols for their accurate determination, and discuss the critical role of sample purity and thermal stability. This document is designed to serve as an essential resource for scientists engaged in the synthesis, characterization, and application of this versatile molecule, ensuring methodological rigor and data integrity in a drug development context.

Introduction: The Significance of 4-(4-Bromophenyl)pyridine

4-(4-Bromophenyl)pyridine is a key structural motif in contemporary organic synthesis. Its architecture, featuring a pyridine ring linked to a brominated phenyl group, offers a unique combination of properties. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the bromophenyl moiety serves as a reactive handle for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This versatility makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.

In the realm of drug development, the physical properties of a compound, such as its melting and boiling points, are not merely identification metrics; they are critical parameters that influence solubility, crystallinity, stability, and ultimately, bioavailability. An accurate understanding and determination of these properties are paramount for process development, formulation, and regulatory compliance. This guide provides the foundational knowledge and practical methodologies required to confidently characterize 4-(4-Bromophenyl)pyridine.

Physicochemical and Thermal Properties

The physical state and phase transitions of 4-(4-Bromophenyl)pyridine are dictated by the interplay of its molecular structure and intermolecular forces. The compound is a crystalline solid at ambient temperature. A summary of its key identifiers and physical properties is presented below.

| Property | Value | Reference |

| CAS Number | 39795-60-3 | [2] |

| Molecular Formula | C₁₁H₈BrN | [2][3] |

| Molecular Weight | 234.09 g/mol | [2][3] |

| Physical Form | Crystalline Powder / Solid | [2] |

| Melting Point | 131 °C | [2] |

| Boiling Point | 331.9 ± 17.0 °C (Predicted) | [4][5] |

Note: The boiling point is a predicted value. Experimental determination at atmospheric pressure may be challenging due to the high temperature and potential for thermal decomposition. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to assess thermal stability before attempting distillation.[6][7]

Experimental Determination of Melting Point

The melting point is a robust indicator of purity for a crystalline solid.[8] A pure compound exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities introduce defects into the crystal lattice, leading to a depression and broadening of the melting range.[8][9]

Causality Behind the Protocol

This protocol utilizes the capillary method, a standard technique that ensures uniform and controlled heating of a small, packed sample. By heating the sample slowly and observing the precise temperatures at which melting begins and completes, we can obtain an accurate melting point range. A preliminary rapid determination is often performed to find an approximate range, which saves time during the subsequent, more precise measurements.[10]

Step-by-Step Protocol: Capillary Method

-

Sample Preparation : Ensure the 4-(4-Bromophenyl)pyridine sample is completely dry and finely powdered. If the crystals are large, gently crush them on a watch glass.

-

Capillary Tube Loading : Press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample.[11]

-

Sample Packing : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, vertical glass tube to pack the sample tightly at the bottom.[11] The final packed sample height should be 2-3 mm to ensure uniform heating.[10][11]

-

Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional) : If the approximate melting point is unknown, heat the sample at a rate of 10-20°C per minute to get a rough estimate.[10] Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination : With a fresh sample, heat rapidly to about 15-20°C below the estimated melting point.[11]

-

Slow Heating : Decrease the heating rate to 1-2°C per minute. This slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording : Record two temperatures:

-

T₁ : The temperature at which the first drop of liquid appears.

-

T₂ : The temperature at which the entire sample has completely liquefied.

-

-

Reporting : The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow. Repeat the determination with a fresh sample until consistent values are obtained.

Visualization: Melting Point Determination Workflow

Caption: A standardized workflow for accurate melting point determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13] For high-boiling point solids like 4-(4-Bromophenyl)pyridine, direct distillation at atmospheric pressure can lead to decomposition. Therefore, micro-scale methods or distillation under reduced pressure are often preferred.

Causality Behind the Protocol

The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small quantities of a substance.[12][14] It relies on trapping the substance's vapor in an inverted capillary tube. As the sample is heated, the air inside the capillary expands and escapes. At the boiling point, the vapor pressure of the substance is sufficient to displace all the air, resulting in a rapid and continuous stream of bubbles.[12] The temperature at which the liquid re-enters the capillary upon cooling corresponds to the boiling point, as this is when the external pressure equals the vapor pressure.

Step-by-Step Protocol: Micro-Boiling Point (Siwoloboff Method)

-

Sample Preparation : Place a small amount (a few milligrams) of 4-(4-Bromophenyl)pyridine into a small-diameter test tube or fusion tube.

-

Heating Bath : Attach the fusion tube to a thermometer. Immerse this assembly in a heating bath (e.g., a Thiele tube with high-boiling silicone oil or a metal heating block). Ensure the sample is below the level of the heating medium.[14]

-

Capillary Insertion : Take a capillary tube sealed at one end. Place it, open end down, into the molten sample in the fusion tube.[12][14]

-

Heating : Gently heat the apparatus. The sample will melt. As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.

-

Observation : Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor of the substance has displaced all the air.

-

Cooling and Recording : Remove the heat source and allow the apparatus to cool slowly while stirring the bath to ensure uniform temperature.

-

Boiling Point Determination : Carefully observe the inverted capillary. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

-

Verification : For accuracy, allow the apparatus to cool further, then reheat to confirm the boiling point temperature.

Visualization: Boiling Point Determination Workflow

Caption: Micro-scale workflow for determining a compound's boiling point.

The Impact of Synthesis and Purification

The accuracy of any physical property measurement is contingent on the purity of the sample. 4-(4-Bromophenyl)pyridine is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] Post-synthesis, purification is essential to remove unreacted starting materials, catalysts, and by-products.

Recrystallization is the gold-standard technique for purifying crystalline solids like 4-(4-Bromophenyl)pyridine.[15] The principle involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a pure form, while impurities remain dissolved in the mother liquor.[15] The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

Conclusion

The melting and boiling points of 4-(4-Bromophenyl)pyridine are fundamental thermophysical properties that are indispensable for its identification, purity assessment, and application in research and development. A melting point of approximately 131°C serves as a key identifier for this solid compound. The high predicted boiling point underscores the need for careful experimental techniques, such as the micro-scale Siwoloboff method, to avoid thermal degradation. Adherence to rigorous, well-understood protocols for both purification and measurement is essential for generating reliable and reproducible data, which forms the bedrock of sound scientific and drug development endeavors.

References

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

(n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of South Alabama. (2012, August 16). Melting Point Determination. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Expanding the Solid Form Landscape of Bipyridines. Retrieved from [Link]

- Siemeling, U. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the.

-

(2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

(2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-(4-BROMOPHENYL)PYRIDINE - CAS. Retrieved from [Link]

-

ACS Publications. (n.d.). Exciton Behavior Manipulated by Structural Isomers Governs H2O2 Photosynthesis Pathway | ACS Catalysis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-bromophenyl)pyridine (C11H8BrN). Retrieved from [Link]

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 2. 4-(4-Bromophenyl)pyridine | 39795-60-3 | Benchchem [benchchem.com]

- 3. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3-(4-BROMOPHENYL)PYRIDINE CAS#: 129013-83-8 [m.chemicalbook.com]

- 6. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. southalabama.edu [southalabama.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. byjus.com [byjus.com]

- 15. benchchem.com [benchchem.com]

chemical structure of 4-(4-Bromophenyl)pyridine

An In-depth Technical Guide to 4-(4-Bromophenyl)pyridine: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-(4-bromophenyl)pyridine, a pivotal heteroaromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to offer insights into the compound's structural nuances, synthetic strategies, and its versatile applications in the development of novel therapeutics and functional materials.

Introduction: The Strategic Importance of 4-(4-Bromophenyl)pyridine

4-(4-Bromophenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a brominated phenyl ring. This specific arrangement of functional groups makes it an exceptionally valuable building block in modern organic synthesis. The pyridine moiety offers a basic nitrogen center, capable of hydrogen bonding and metal coordination, which is a common feature in many biologically active molecules.[1] Concurrently, the bromine atom on the phenyl ring serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] Its utility spans from the synthesis of drug candidates to the development of advanced materials, making a thorough understanding of its properties essential for innovation.[2][3]

Molecular Structure and Physicochemical Properties

The core structure consists of a pyridine ring substituted at the 4-position by a 4-bromophenyl group.[1] This direct heteroaryl-aryl linkage dictates the molecule's electronic properties and reactivity. The electron-withdrawing nature of the pyridine nitrogen influences the electron density of the attached phenyl ring, while the bromine atom provides a key site for synthetic modification.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(4-bromophenyl)pyridine | [4] |

| CAS Number | 39795-60-3 | [1] |

| Molecular Formula | C₁₁H₈BrN | [5] |

| Molecular Weight | 234.09 g/mol | [1] |

| InChI Key | GYJBDJGUNDKZKO-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC(=CC=C1C2=CC=NC=C2)Br | [5] |

| Melting Point | 131°C | [1] |

| Physical Form | Crystalline Powder | [1] |

| Purity | ≥98.0% (Typical) | [1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="1.2,-0.7!"]; C4 [label="C", pos="1.2,0.7!"]; C5 [label="C", pos="2.4,0!"]; C6 [label="C", pos="3.8,0!"]; C7 [label="C", pos="4.5,1.2!"]; C8 [label="C", pos="5.9,1.2!"]; C9 [label="C", pos="6.6,0!"]; C10 [label="C", pos="5.9,-1.2!"]; C11 [label="C", pos="4.5,-1.2!"]; Br [label="Br", pos="8.2,0!"];

// Define edges for bonds N1 -- C2; N1 -- C3; C1 -- C2; C1 -- C4; C3 -- C5; C4 -- C5; C5 -- C6; C6 -- C7; C6 -- C11; C7 -- C8; C8 -- C9; C9 -- C10; C9 -- Br; C10 -- C11;

// Add implicit hydrogens for clarity (optional, as labels) H1 [label="H", pos="-2.2,-0.7!"]; H2 [label="H", pos="-2.2,0.7!"]; H3 [label="H", pos="1.2,-1.7!"]; H4 [label="H", pos="1.2,1.7!"]; H5 [label="H", pos="3.9,2.0!"]; H6 [label="H", pos="6.5,2.0!"]; H7 [label="H", pos="6.5,-2.0!"]; H8 [label="H", pos="3.9,-2.0!"]; C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C7 -- H5; C8 -- H6; C10 -- H7; C11 -- H8; }

Caption: Chemical structure of 4-(4-Bromophenyl)pyridine.

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for synthesizing 4-(4-bromophenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its high functional group tolerance, mild reaction conditions, and high yields.

The causality for this choice rests on the reaction's reliability. It involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. In this specific synthesis, 4-bromophenylboronic acid is coupled with a 4-halopyridine (such as 4-chloropyridine).[1]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

-

Reagent Preparation : In a reaction vessel purged with an inert gas (e.g., Nitrogen or Argon), combine 4-chloropyridine (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water. The biphasic system is crucial; the inorganic base resides in the aqueous phase, while the organic reactants and catalyst are in the organic phase.

-

Catalyst Introduction : Introduce the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%). The phosphine ligands stabilize the palladium center and are critical for the catalytic cycle.

-

Reaction Execution : Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 12-18 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : After cooling, separate the organic layer. Wash it with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel, to yield 4-(4-bromophenyl)pyridine as a crystalline solid.[1]

Mechanistic Workflow

The reaction proceeds via a well-established catalytic cycle, which validates the choice of reagents and conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The structure of 4-(4-bromophenyl)pyridine is not an end in itself but a means to construct more elaborate molecules with specific functions.

A. Keystone in Medicinal Chemistry

This compound is a classic example of a "scaffold" used in drug discovery. The bromine atom is a placeholder, allowing medicinal chemists to perform a second cross-coupling reaction to attach various other chemical groups. This systematic modification enables the exploration of Structure-Activity Relationships (SAR), a fundamental process in optimizing a drug's efficacy and safety.[3][7] The pyridine nitrogen often acts as a key pharmacophoric feature, interacting with biological targets like enzymes or receptors.[1]

Sources

- 1. 4-(4-Bromophenyl)pyridine | 39795-60-3 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-(4-bromophenyl)pyridine (C11H8BrN) [pubchemlite.lcsb.uni.lu]

- 6. 4-(4-Bromophenyl)pyridine | 39795-60-3 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)pyridine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics and purification to formulation and bioavailability. 4-(4-Bromophenyl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing experimental design, ensuring process efficiency, and developing robust formulations. This guide provides a comprehensive framework for understanding and determining the solubility of 4-(4-Bromophenyl)pyridine. In the absence of extensive publicly available quantitative data for this specific molecule, this document emphasizes the underlying physicochemical principles, predictive methodologies, and detailed experimental protocols that empower researchers to generate reliable solubility data in their own laboratories.

Introduction: The Critical Role of Solubility

In the fields of chemical synthesis and drug development, solubility is not merely a physical property but a cornerstone of process viability. For a compound like 4-(4-Bromophenyl)pyridine, which features both a polar pyridine ring and a nonpolar bromophenyl moiety, its interaction with solvents is nuanced. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic systems can engage in π-π stacking interactions.[1][2] The presence of the bromine atom further influences its polarity and potential for halogen bonding.

Understanding the solubility of 4-(4-Bromophenyl)pyridine is essential for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

-

Formulation Development: Designing stable and effective delivery systems, a crucial step in pharmaceutical sciences.[1]

-

Analytical Method Development: Choosing suitable diluents for techniques like HPLC, UV-Vis spectroscopy, and NMR.

This guide will first explore the theoretical underpinnings of solubility, then provide a detailed, field-proven experimental protocol for its determination, and finally, discuss the interpretation and application of the resulting data.

Theoretical Framework for Predicting Solubility

While direct experimental measurement is the gold standard, a theoretical assessment can guide solvent selection and experimental design, saving valuable time and resources.[3] The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be miscible.[4][5]

Physicochemical Properties of 4-(4-Bromophenyl)pyridine

To predict its solubility, we must first analyze the molecule's structural features:

-

Molecular Formula: C₁₁H₈BrN[6]

-

Structure: A biphenyl-like system where one phenyl ring is replaced by a pyridine ring, with a bromine substituent on the phenyl group.

-

Polarity: The molecule possesses a moderate dipole moment due to the electronegative nitrogen in the pyridine ring and the bromine atom. The pyridine ring is polar, while the bromophenyl ring is largely nonpolar. This amphiphilic nature suggests it will not be highly soluble in the extremes of either very polar (like water) or very nonpolar (like hexane) solvents, but will likely show good solubility in solvents of intermediate polarity.[2]

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This suggests that 4-(4-Bromophenyl)pyridine will have enhanced solubility in protic solvents (e.g., alcohols) compared to aprotic solvents of similar polarity.[2]

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[8][9] Every molecule is assigned three parameters (measured in MPa⁰.⁵) that quantify its intermolecular forces:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

Two substances are likely to be soluble if their HSP values are close. The distance (Ra) between the HSP coordinates of two molecules in "Hansen space" can be calculated, and a smaller distance implies higher affinity.[8]

While the specific HSP for 4-(4-Bromophenyl)pyridine are not readily published, we can estimate its behavior by examining the HSP of its constituent parts, pyridine and bromobenzene.

| Compound | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Bromobenzene | 19.2 - 20.5 | 5.5 | 4.1 |

| Pyridine | 19.0 | 8.8 | 5.9 |

Table 1: Hansen Solubility Parameters for constituent structural analogs of 4-(4-Bromophenyl)pyridine. Data compiled from multiple sources.[10][11]

Based on these values, we can infer that 4-(4-Bromophenyl)pyridine will have HSP values that are a composite of these two structures. Solvents with HSP values in a similar range are excellent candidates for testing.

Predictive Modeling

Modern drug development increasingly relies on computational tools to forecast physicochemical properties.[3] Data-driven approaches, such as quantitative structure–property relationship (QSPR) and machine learning models, can predict solubility with improving accuracy.[12][13] These models are trained on large datasets of known solubility data and use molecular fingerprints to make predictions for new compounds.[13][14] While building a custom model is beyond the scope of this guide, researchers should be aware that these powerful predictive tools exist and can accelerate solvent screening.[3][15]

Experimental Determination of Solubility: A Self-Validating Protocol

The most reliable method for determining solubility is through direct experimental measurement. The isothermal equilibrium method, often referred to as the "shake-flask" method, is considered the gold standard for determining thermodynamic equilibrium solubility.[16][17][18] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and the measurements are accurate.

Principle

An excess amount of the solid solute, 4-(4-Bromophenyl)pyridine, is added to a known volume of the solvent. The mixture is agitated at a constant temperature until the concentration of the dissolved solute in the liquid phase reaches a constant value.[19][20] This constant concentration represents the equilibrium solubility.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

4-(4-Bromophenyl)pyridine (solid, >98% purity)[7]

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance (readable to at least 0.1 mg)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Solutions:

-

To a series of glass vials, add an excess amount of 4-(4-Bromophenyl)pyridine. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached.[16][17] A starting point is to add ~50 mg of the solid.

-

Pipette a precise, known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but for some poorly soluble compounds or viscous solvents, 48-72 hours may be necessary to ensure equilibrium.[18]

-

Self-Validation Check: To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, and 72h). If the calculated solubility is consistent across the later time points, equilibrium has been achieved.[19][20]

-

-

Phase Separation:

-

Remove the vials from the shaker. Allow them to stand undisturbed for a short period to let the bulk of the solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[21]

-

Carefully draw the clear supernatant into a syringe. Attach a syringe filter (chemically compatible with your solvent) and filter the solution into a clean, pre-weighed collection vial.[22] This step is crucial to remove any fine particulates that could artificially inflate the final mass.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the clear, saturated filtrate. This allows for the determination of the solution's density if needed.

-

Carefully evaporate the solvent from the filtrate. This can be done on a heating block under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling/decomposition point.[19]

-

Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the vial containing the dried solid residue until a constant mass is achieved.[19][21][22]

-

-

Calculation:

-

Mass of dissolved solid (m_solute): (Mass of vial + dried residue) - (Mass of empty vial)

-

Volume of solvent (V_solvent): The initial volume added (e.g., 2.00 mL)

-

Solubility (S): S = m_solute / V_solvent

-

The result is typically expressed in mg/mL or g/L.

-

Data Interpretation and Expected Trends

Based on the physicochemical principles discussed, we can predict a general trend for the solubility of 4-(4-Bromophenyl)pyridine.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The polar pyridine moiety limits solubility in highly nonpolar environments. Toluene may show slightly better solubility due to potential π-π interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have intermediate polarity that can solvate both the polar and nonpolar parts of the molecule. Solvents like DMSO and DMF are often excellent choices for bipyridine-type compounds.[1][23] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors allows for favorable interactions with the pyridine nitrogen, enhancing solubility.[2] |

| Aqueous | Water | Very Low | The large, nonpolar bromophenyl group makes the molecule largely hydrophobic, resulting in poor aqueous solubility.[1][24] |

Table 2: Predicted Solubility Trends of 4-(4-Bromophenyl)pyridine in Common Organic Solvents.

Conclusion

References

-

Llinàs, A., et al. (2022). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. National Institutes of Health (NIH). [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

Gravimetric Analysis. Solubility of Things. [Link]

-

Llinàs, A., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery (RSC Publishing). [Link]

-

Bipyridine. Wikipedia. [Link]

-

Llinàs, A., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. [Link]

-

4,4'-Bipyridine. Solubility of Things. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

2,2'-Bipyridine. Solubility of Things. [Link]

-

Determination of Solubility by Gravimetric Method. Pharmatutor. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

-

Steps in Gravimetric Analysis. Scribd. [Link]

-

What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? ResearchGate. [Link]

-

Hansen Solubility Parameters 2000.pdf. Kinam Park, Purdue University. [Link]

-

How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Experiment 1 Solubility of Organic Compounds. Scribd. [Link]

-

4-(4-Bromophenyl)pyridine. PubChem. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

General Gravimetric Analysis Procedure. University of Halabja. [Link]

-

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. PubChem. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor. [Link]

-

Hansen Solubility Parameters Data. Pirika. [Link]

-

4-(4-bromophenyl)pyridine (C11H8BrN). PubChemLite. [Link]

-

A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. PubMed. [Link]

-

Help with 4-Bromopyridine HCl. Reddit. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Royal Society of Chemistry. [Link]

-

HSP Basics. Prof Steven Abbott, Practical Solubility Science. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-Bromophenyl)pyridine | 39795-60-3 [sigmaaldrich.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. kinampark.com [kinampark.com]

- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 15. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. researchgate.net [researchgate.net]

- 24. Bipyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(4-Bromophenyl)pyridine

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-bromophenyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the structural characterization of this compound. We will delve into the predicted spectral features, the underlying principles governing them, and a standard protocol for acquiring such a spectrum.

Introduction: The Structural Significance of 4-(4-Bromophenyl)pyridine

4-(4-Bromophenyl)pyridine is a biaryl heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a brominated phenyl group, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials. The bromine atom provides a reactive handle for cross-coupling reactions, while the pyridine moiety can participate in hydrogen bonding and metal coordination.

Accurate structural elucidation is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule. This guide will, therefore, focus on the interpretation of the ¹H NMR spectrum of 4-(4-bromophenyl)pyridine.

Predicted ¹H NMR Spectrum: A Detailed Analysis

In the absence of a publicly available, experimentally verified ¹H NMR spectrum for 4-(4-bromophenyl)pyridine in spectral databases, we present a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures, such as 4-phenylpyridine and bromobenzene.

The structure of 4-(4-bromophenyl)pyridine features two aromatic rings, each with a distinct set of protons. The symmetry of the molecule simplifies the spectrum, leading to four distinct signals in the aromatic region.

Figure 1: Molecular structure of 4-(4-Bromophenyl)pyridine with proton labeling.

Chemical Shift Predictions

The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on each ring. The nitrogen atom in the pyridine ring is electron-withdrawing, deshielding the protons, particularly those in the ortho (α) positions. Conversely, the bromine atom on the phenyl ring is also electron-withdrawing and will deshield its ortho protons.

-

Pyridine Protons (Hα and Hβ): The protons on the pyridine ring are designated as Hα (protons at positions 2 and 6) and Hβ (protons at positions 3 and 5). Due to the electron-withdrawing nature of the nitrogen atom, the Hα protons are expected to be the most deshielded and appear furthest downfield. The Hβ protons will appear at a slightly higher field.

-

Bromophenyl Protons (Ha and Hb): The protons on the bromophenyl ring are designated as Ha (protons at positions 2' and 6') and Hb (protons at positions 3' and 5'). The protons ortho to the bromine atom (Hb) will be deshielded, while the protons meta to the bromine (Ha) will be less affected.

Multiplicity (Splitting Patterns)

The splitting of each signal is determined by the number of neighboring protons (n) and follows the n+1 rule.

-

Hα Protons: These protons are adjacent to the Hβ protons. Therefore, the signal for Hα is expected to be a doublet.

-

Hβ Protons: These protons are adjacent to the Hα protons. Thus, the signal for Hβ is also expected to be a doublet.

-

Ha Protons: These protons are adjacent to the Hb protons. This will result in a doublet for the Ha signal.

-

Hb Protons: These protons are adjacent to the Ha protons, leading to a doublet for the Hb signal.

Integration

The integration of each signal corresponds to the number of protons it represents.

-

Hα Signal: Represents 2 protons.

-

Hβ Signal: Represents 2 protons.

-

Ha Signal: Represents 2 protons.

-

Hb Signal: Represents 2 protons.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 4-(4-bromophenyl)pyridine in a typical NMR solvent like CDCl₃.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hα | 8.60 - 8.70 | Doublet | ~5-6 | 2H |

| Hβ | 7.40 - 7.50 | Doublet | ~5-6 | 2H |

| Ha | 7.60 - 7.70 | Doublet | ~8-9 | 2H |

| Hb | 7.50 - 7.60 | Doublet | ~8-9 | 2H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-(4-bromophenyl)pyridine, the following experimental protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the 4-(4-bromophenyl)pyridine sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-